molecular formula C9H10N2O B13016334 4,6-Dimethylbenzo[d]isoxazol-3-amine

4,6-Dimethylbenzo[d]isoxazol-3-amine

Cat. No.: B13016334
M. Wt: 162.19 g/mol
InChI Key: UZTMFDOUMOTFJG-UHFFFAOYSA-N
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Description

4,6-Dimethylbenzo[d]isoxazol-3-amine is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethylbenzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4,6-dimethyl-2-nitrophenol with hydroxylamine hydrochloride under basic conditions to form the isoxazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethylbenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dimethylbenzo[d]isoxazol-3-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethylbenzo[d]isoxazol-5-amine
  • 3,5-Dimethylisoxazole
  • 4-Methylisoxazole

Uniqueness

4,6-Dimethylbenzo[d]isoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

4,6-dimethyl-1,2-benzoxazol-3-amine

InChI

InChI=1S/C9H10N2O/c1-5-3-6(2)8-7(4-5)12-11-9(8)10/h3-4H,1-2H3,(H2,10,11)

InChI Key

UZTMFDOUMOTFJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)ON=C2N)C

Origin of Product

United States

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